molecular formula C32H42O16 B140001 Bruceoside C CAS No. 141271-79-6

Bruceoside C

Cat. No.: B140001
CAS No.: 141271-79-6
M. Wt: 682.7 g/mol
InChI Key: ASOOSZCOBHWYHJ-VRLQPTCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceoside C is a quassinoid glucoside isolated from the medicinal plant Brucea javanica (also known as Ya-Dan-Zi) . It was identified as a new compound in a 1992 study and has shown potent cytotoxic activity against a panel of human tumor cell lines, including KB, A-549, RPMI, and TE-671 cells . As a member of the quassinoid family, this compound is part of a class of tetracyclic triterpene compounds that are considered the main bioactive ingredients of Brucea javanica , a plant with a long history of use in traditional medicine for treating dysentery, malaria, and cancer . While the specific molecular mechanism of action for this compound has not been fully elucidated, related quassinoids from the same source, such as brusatol and bruceine D, have been shown to induce apoptosis in cancer cells through multiple signaling pathways, including the inhibition of PI3K/Akt and activation of MAPK pathways . This suggests that this compound holds significant potential for use in pharmacological and mechanistic studies aimed at developing novel anti-cancer agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141271-79-6

Molecular Formula

C32H42O16

Molecular Weight

682.7 g/mol

IUPAC Name

methyl (1R,2R,6S,7R,8R,13R,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-7-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C32H42O16/c1-11(2)6-16(35)46-24-18-12(3)23(48-28-21(39)20(38)19(37)14(9-33)45-28)13(34)8-30(18,4)25-22(40)26(41)32(29(42)43-5)15-7-17(36)47-27(24)31(15,25)10-44-32/h6,14-15,18-22,24-28,33,37-41H,7-10H2,1-5H3/t14-,15-,18-,19-,20+,21-,22-,24-,25-,26+,27-,28+,30+,31+,32?/m1/s1

InChI Key

ASOOSZCOBHWYHJ-VRLQPTCESA-N

SMILES

CC1=C(C(=O)CC2(C1C(C3C45C2C(C(C(C4CC(=O)O3)(OC5)C(=O)OC)O)O)OC(=O)C=C(C)C)C)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4CC(=O)O3)(OC5)C(=O)OC)O)O)OC(=O)C=C(C)C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1=C(C(=O)CC2(C1C(C3C45C2C(C(C(C4CC(=O)O3)(OC5)C(=O)OC)O)O)OC(=O)C=C(C)C)C)OC6C(C(C(C(O6)CO)O)O)O

Synonyms

bruceoside C

Origin of Product

United States

Isolation and Structural Elucidation Methodologies

Advanced Chromatographic Techniques for Isolation

The isolation of Bruceoside C from the crude extracts of Brucea javanica is a multi-step process that relies on various chromatographic methods to separate it from a complex mixture of other structurally related quassinoids and phytochemicals. iipseries.orgjsmcentral.org The general strategy involves partitioning the initial extract and then subjecting the active fractions to a series of chromatographic purifications.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the fine purification of this compound. iipseries.orghilarispublisher.com Typically, a reverse-phase C18 column is used for the separation. hilarispublisher.com The mobile phase often consists of a gradient system of water and an organic solvent, such as methanol (B129727) or acetonitrile, which allows for the effective resolution of compounds with different polarities. hilarispublisher.commdpi.com The process is monitored using a UV detector, as quassinoids exhibit characteristic UV absorbance. hilarispublisher.commdpi.com

Before the final HPLC step, preliminary separation is often achieved using methods like column chromatography over silica (B1680970) gel or droplet counter-current chromatography. nih.gov These techniques help in fractionating the crude extract to enrich the concentration of quassinoids, thereby facilitating a more efficient final purification by preparative HPLC. jsmcentral.org

Table 1: Typical Chromatographic Methods for Quassinoid Isolation
TechniqueStationary PhaseTypical Mobile PhasePurpose
Column ChromatographySilica GelSolvent gradients (e.g., Chloroform-Methanol)Initial fractionation of crude extract
High-Performance Liquid Chromatography (HPLC)Reverse-Phase C18Water-Methanol or Water-Acetonitrile gradientFinal purification of the compound
Droplet Counter-Current Chromatography (DCCC)Liquid-liquid partitioningImmiscible solvent systemsSeparation based on partition coefficient

Spectroscopic Methods for Structural Determination

Once isolated, the structure of this compound was elucidated using a suite of spectroscopic techniques. nih.gov These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry. nih.govtaylorandfrancis.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of the compound by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) from esters and ketones, and C-O bonds associated with the glycosidic linkage.

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the conjugated systems within the molecule, which is characteristic of the quassinoid skeleton. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure of complex natural products like this compound. nih.gov A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) is employed to assemble the molecular framework piece by piece. researchgate.net ¹H NMR provides information on the proton environments, while ¹³C NMR identifies all the unique carbon atoms. organicchemistrydata.orgmdpi.com 2D NMR experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of the entire structure, including the quassinoid aglycone and the attached glucose moiety. researchgate.net

Table 2: Key Spectroscopic Data for this compound Structural Elucidation
Spectroscopic MethodInformation ObtainedRelevance to this compound Structure
¹H NMRProton chemical shifts and coupling constantsDefines the number and environment of protons; helps establish relative stereochemistry.
¹³C NMRCarbon chemical shiftsIdentifies all carbon atoms, including carbonyls, olefins, and those of the sugar unit. researchgate.nethmdb.ca
2D NMR (COSY, HMBC, HSQC)Proton-proton and proton-carbon correlationsEstablishes the connectivity of the carbon skeleton and the attachment point of the glucose.
HRMSPrecise molecular massDetermines the elemental composition and molecular formula.
IR SpectroscopyFunctional group vibrationsConfirms the presence of hydroxyl, ester, and ketone groups.

Crystallographic Analysis in Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its constitution and absolute stereochemistry. nih.gov In the case of quassinoids, single-crystal X-ray analysis has been instrumental. For instance, the complete structure of Bruceine C, a related quassinoid, was established through the X-ray analysis of its tetra-O-acetyl derivative. researchgate.net While specific crystallographic data for this compound itself is not widely reported, the analysis of closely related compounds from Brucea javanica has been fundamental in confirming the rigid and complex stereochemistry of the shared quassinoid core structure. researchgate.netresearchgate.net This comparative analysis provides strong corroborative evidence for the structural assignments of this compound made through spectroscopic means.

Historical Revisions and Confirmations of Proposed Structural Assignments

The structural elucidation of complex natural products is sometimes subject to revision as more advanced analytical techniques become available or when total synthesis efforts challenge the proposed structure. In the history of quassinoid research, structural revisions have occurred. For example, the structure of bruceantinol (B162264) was revised after it was shown to be 4′-O-acetyl bruceine C. researchgate.net

For this compound, its proposed structure, determined by spectral data, has been the subject of synthetic studies aimed at confirmation. nih.govacs.org A key publication reports the "Total Synthesis of the Alleged Aglycon of this compound," indicating a rigorous investigation to verify the non-sugar portion of the molecule. acs.org Such synthetic endeavors serve as the ultimate confirmation of a proposed structure. When the physical and spectral data of the synthetic compound perfectly match that of the natural product, the structural assignment is considered confirmed.

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Routes to Bruceoside C within Brucea javanica

The biosynthesis of quassinoids like this compound is believed to start from a tetracyclic triterpene precursor, such as euphol (B7945317) or tirucallol. sci-hub.st This initial precursor undergoes a multi-step process of oxidative degradation, which is a hallmark of quassinoid formation. sci-hub.st This process involves the cleavage of the side chain and extensive modifications of the core rings to form the characteristic picrasane (B1241345) skeleton, which is the foundation for most quassinoids. scielo.br

For this compound, this pathway would lead to the formation of its specific C26 aglycone, the non-sugar part of the molecule. datapdf.comnih.gov The formation of the aglycone involves a series of site-specific oxidations, reductions, and rearrangements catalyzed by a suite of specialized enzymes, likely including cytochrome P450 monooxygenases and reductases. The final structure of the aglycone of this compound features a unique 3-en-2-one moiety in ring A. datapdf.com The assembly of this complex aglycone from the initial triterpene precursor represents a significant metabolic investment by the plant.

Table 1: Proposed General Stages in the Biosynthesis of the this compound Aglycone

StageDescriptionKey TransformationsPresumed Precursor/Intermediate
Initiation Formation of the core triterpene skeleton.Cyclization of squalene.(20R)-euphol or (20S)-tirucallol
Degradation & Oxidation Oxidative cleavage of the side chain and modification of the tetracyclic core.C-C bond cleavage, multiple hydroxylations, and ketone formations.Tetracyclic triterpene
Picrasane Formation Rearrangement and further oxidation to form the C20 picrasane skeleton.Ring rearrangements and extensive oxidation.Picrasane intermediate
Aglycone Tailoring Final specific modifications to create the this compound aglycone.Formation of the 3-en-2-one system and other specific oxidations.This compound aglycone

Enzymatic Transformations in Glycoside Formation

The final step in the biosynthesis of this compound is glycosylation, a critical transformation that attaches a sugar molecule to the aglycone. This process is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). mongoliajol.info These enzymes belong to the GT family 1 and facilitate the transfer of a glycosyl moiety from an activated sugar donor, typically a UDP-sugar like UDP-glucose, to the acceptor molecule—in this case, the this compound aglycone. mongoliajol.infofrontiersin.org

In the case of this compound, a β-D-glucose moiety is attached to the C-3 hydroxyl group of the aglycone. datapdf.com This specific enzymatic reaction is highly regio- and stereoselective. The glycosylation process significantly alters the properties of the quassinoid, often increasing its water solubility, stability, and modifying its biological activity. mongoliajol.infofrontiersin.org While the specific UGT responsible for the formation of this compound has not been isolated and characterized, its function is inferred from the structure of the final compound and extensive knowledge of plant secondary metabolism. nih.gov

Table 2: Key Enzymatic Step in this compound Formation

Enzyme ClassSpecific FunctionSubstratesProduct
UDP-glycosyltransferase (UGT) Catalyzes the transfer of a glucose moiety to the aglycone.This compound aglycone, UDP-glucoseThis compound

Precursor Identification and Metabolic Labeling Studies

Identifying the specific precursors and intermediates in a biosynthetic pathway often relies on metabolic labeling studies. nih.gov This powerful technique involves supplying a plant or cell culture with a precursor molecule that has been labeled with a stable isotope, such as Deuterium (²H or D) or Carbon-13 (¹³C). nih.govbiorxiv.org As the plant's metabolic machinery processes the labeled precursor, the isotope becomes incorporated into the downstream products.

For this compound, such a study would involve feeding Brucea javanica with isotopically labeled mevalonic acid or other early-stage terpenoid precursors. The subsequent isolation of this compound and analysis using mass spectrometry (MS) would reveal the pattern and extent of isotope incorporation, confirming the precursor-product relationship and providing insights into the reaction mechanisms. oup.com While this methodology is well-established for investigating plant natural product biosynthesis, specific isotopic labeling studies detailing the complete pathway to this compound are not extensively documented in the scientific literature. nih.govbiorxiv.org Nevertheless, these methods provide the primary experimental route for definitively tracing the biosynthetic origins of complex molecules like this compound.

Genetic Basis of Biosynthetic Enzyme Expression

The entire biosynthetic pathway for this compound is under tight genetic control. The enzymes that catalyze each step, from the initial terpene cyclases to the final glycosyltransferases, are encoded by specific genes in the Brucea javanica genome. The discovery of these genes is a significant challenge but can be approached using modern 'omics' technologies. frontiersin.org

Transcriptome analysis, which involves sequencing the messenger RNA (mRNA) present in the plant tissues that produce quassinoids, is a powerful tool for gene discovery. scielo.brresearchgate.net By comparing the gene expression profiles of high-producing and low-producing plant tissues or plants grown under different conditions, researchers can identify candidate genes whose expression levels correlate with quassinoid accumulation. dntb.gov.ua These candidate genes would likely include those encoding for enzyme families known to be involved in secondary metabolism, such as terpene synthases, cytochrome P450s (CYPs), and UDP-glycosyltransferases (UGTs). mdpi.com

Furthermore, the expression of these biosynthetic genes is regulated by transcription factors, which are proteins that control the rate at which genes are transcribed into mRNA. Identifying these regulatory genes provides another layer of understanding and a potential target for metabolic engineering to enhance the production of desired compounds. frontiersin.org While integrated metabolome and transcriptome analyses have been used to identify genes in the biosynthesis of other plant metabolites, the specific genes and regulatory networks controlling this compound biosynthesis remain a subject for future research. researchgate.netfrontiersin.org

Chemical Synthesis and Derivatization Studies

Total Synthesis Approaches to Bruceoside C and its Aglycons

The total synthesis of quassinoids is a formidable task due to their densely functionalized and stereochemically complex structures. In the case of this compound, the synthetic history is particularly notable. A pivotal study in the field was the total synthesis of the alleged structure of the aglycone of this compound by Grieco and VanderRoest. acs.orgacs.org This work was crucial as it unambiguously demonstrated that the originally proposed structures for both this compound and its aglycone were incorrect. acs.orgacs.org The synthesis of the racemic aglycone yielded a compound whose spectral data did not match that of the natural product derivative, leading to a structural reassessment. acs.orgacs.org To date, a successful total synthesis of the correctly identified structure of this compound has not been reported, highlighting the enduring challenge it represents.

The aglycone of other related quassinoids, such as bruceantin (B1667948), has been successfully synthesized. acs.org These synthetic campaigns, along with those for other complex quassinoids, provide a roadmap of potential strategies that could be applied to this compound. These approaches often involve the construction of the picrasane (B1241345) skeleton through a series of intricate and highly controlled chemical transformations.

Key strategies employed in the synthesis of related quassinoid cores include:

Intramolecular Diels-Alder Reactions: This strategy is used to construct the polycyclic framework efficiently. For instance, the synthesis of (-)-Samaderine Y utilized an intramolecular Diels-Alder reaction to form a key tetracyclic intermediate. researchgate.netnih.gov

Radical Cyclizations: Tandem radical cyclizations have been explored to form multiple carbon-carbon bonds in a single step, providing rapid access to fused ring systems found in quassinoids. researchgate.net

Annulation Strategies: An efficient approach to the tetracyclic core of quassin (B1678622) involves a selective annulation between two unsaturated carbonyl components, initiated by catalytic hydrogen atom transfer. nih.gov This method significantly shortens the synthetic sequence compared to previous efforts. nih.gov

Biomimetic Approaches: Some syntheses employ biomimetic pathways, such as intramolecular aldol (B89426) cyclizations, to construct the complex ring systems from advanced intermediates. researchgate.net

The table below summarizes some of the key synthetic approaches developed for quassinoids structurally related to the aglycone of this compound.

Target Compound/CoreKey Synthetic StrategyStarting MaterialNumber of StepsReference
Alleged this compound AglyconUnambiguous total synthesis leading to structural revisionComplex intermediate built over multiple stepsN/A acs.orgacs.org
(+)-QuassinEnantioselective annulation via hydrogen atom transferCommercially available material14 nih.gov
(-)-Samaderine YIntramolecular Diels-Alder reaction, intramolecular aldol addition(S)-(+)-carvone21 nih.gov
Tetracyclic Quassinoid SkeletonsRegio- and stereocontrolled annulation reactions(S)-carvone and 3-methylsulfolene13-16 researchgate.netresearchgate.net

Synthetic Methodologies for Analog and Derivative Creation

The creation of analogs and derivatives of this compound is primarily driven by the need to conduct structure-activity relationship (SAR) studies. These studies are essential for identifying the specific structural features (pharmacophores) responsible for biological activity and for developing new compounds with enhanced potency or selectivity. Methodologies for creating these derivatives can be broadly categorized into semi-synthesis, starting from isolated natural products, and total synthesis of simplified or modified skeletons. ucl.ac.uk

Semi-synthetic modifications often focus on chemically altering readily available quassinoids. Key modifications include:

Esterification/Acylation: The ester moiety at the C-15 position is a common site for modification, as it is known to be crucial for the activity of many quassinoids. ucl.ac.uk

Glycosylation: The development of modern synthetic methods, such as iron-hydride hydrogen-atom transfer (HAT) conditions, allows for the formal glycosylation of quinones, providing access to phenolic O-ketosides that are related to natural products. unistra.fr The creation of C,C-glycosides, which are stable analogs of native sugars, represents another important avenue for creating derivatives with improved metabolic stability. unistra.frnih.gov

Ring Modification: Chemical transformations can be used to alter the functional groups on the A-ring or other parts of the quassinoid skeleton. For example, the conversion of bruceoside A into bruceantin has been reported. dntb.gov.uaupenn.edu

Total synthesis approaches allow for more profound structural changes that are not accessible through semi-synthesis. This includes the preparation of simplified bicyclic and tricyclic analogs that retain key functional groups of the natural quassinoid but are easier to synthesize. ucl.ac.uk

MethodologyType of ModificationPurposeRelevant ChemistryReference
Semi-synthesisC-15 EsterificationSAR studies, enhance activityAcylation, esterification ucl.ac.uk
Semi-synthesis / Total SynthesisGlycosidic Bond AnalogsImprove metabolic stabilityC,C-glycoside synthesis, HAT-mediated glycosylation unistra.frnih.gov
Total SynthesisSimplified SkeletonsCreate novel, accessible analogsCycloadditions, annulations, multicomponent reactions ucl.ac.ukmdpi.com
Semi-synthesisDimerization / DerivatizationExplore novel pharmacophoresModification at C-16 to form dimers or new esters ucl.ac.uk

Rational Design of Modified this compound Structures

Rational drug design involves the targeted modification of a lead compound to improve its therapeutic profile. chemistry-chemists.combioline.org.br This approach is highly relevant for complex natural products like this compound, where the goal is to synthesize new derivatives based on an understanding of their mechanism of action and structure-activity relationships. bioline.org.brresearchgate.net

The process typically begins with the isolation and characterization of a bioactive lead compound. researchgate.net Subsequent chemical modifications are then planned to achieve specific goals, such as:

Increasing Potency: By identifying and optimizing the key pharmacophore, modifications can lead to analogs with significantly higher biological activity.

Improving Pharmacological Profiles: This can include enhancing solubility, increasing metabolic stability, or altering bioavailability.

Reducing Toxicity: Modifications can be designed to eliminate structural elements responsible for undesirable side effects while retaining therapeutic efficacy.

For quassinoids, it is known that even slight structural changes can lead to a wide variation in biological activities. semanticscholar.org For example, studies on various quassinoids have shown that the nature of the ester side chain at C-15 is critical for cytotoxicity. Similarly, modifications to the A-ring and the presence or absence of specific hydroxyl groups can profoundly impact activity. ucl.ac.uk This body of knowledge provides a foundation for the rational design of new this compound analogs, guiding chemists on which parts of the molecule to modify to achieve a desired biological outcome.

Regiospecific and Stereoselective Synthesis Challenges

The primary obstacle in the total synthesis of this compound and other quassinoids is controlling the molecule's complex three-dimensional structure. This involves addressing significant challenges in both regiospecificity (controlling which site on the molecule reacts) and stereoselectivity (controlling the spatial orientation of new bonds and functional groups).

The quassinoid skeleton is characterized by a multitude of stereocenters, a feature that complicates total synthesis efforts. The key challenges include:

Stereocontrolled Construction of the Polycyclic Core: Assembling the fused ring system (often a tetracyclic or pentacyclic core) with the correct relative stereochemistry at each ring junction is a major hurdle. researchgate.netresearchgate.net

Regioselective Functionalization: The quassinoid scaffold contains numerous C-H bonds that are chemically similar. Achieving selective oxidation or functionalization at a specific position (e.g., regioselective allylic oxidation on ring C) requires highly specialized reagents and conditions. researchgate.netnih.gov

Stereoselective Reductions and Additions: The introduction of hydroxyl groups via the reduction of ketones or the addition of nucleophiles to carbonyls must be precisely controlled to yield the desired stereoisomer. researchgate.netnih.gov

Control of Quaternary Centers: The creation of stereodefined quaternary carbons, which are common in natural products, is notoriously difficult and represents a significant synthetic challenge. unistra.fr

The table below outlines some of these specific challenges and the strategies that have been developed in the context of quassinoid synthesis to overcome them.

Synthetic ChallengeDescriptionExample StrategyReference
Stereochemical Complexity Controlling the numerous chiral centers (e.g., at C-11, C-12, C-15) on the quassinoid core.Use of chiral pool starting materials like (S)-carvone; enantioselective catalysis. researchgate.netnih.gov
Regioselective Oxidation Selectively oxidizing a specific C-H or C=C bond in the presence of other reactive sites.Manganese(III)-catalyzed allylic oxidation on ring A; Swern oxidation of a specific hydroxyl group. acs.orgresearchgate.net
Stereocontrolled Epoxidation Forming an epoxide with the correct facial selectivity on a complex alkene.Directed epoxidation using existing hydroxyl groups to guide the reagent. researchgate.netnih.gov
Diastereoselective Cyclization Ensuring the correct relative stereochemistry during ring-forming reactions.Tethered intramolecular Diels-Alder reactions; substrate-controlled aldol additions. researchgate.netresearchgate.net

Structure Activity Relationship Sar Investigations

Identification of Key Structural Moieties for Biological Activity

The potent cytotoxic effects of Bruceoside C are not attributable to a single functional group but rather to a synergistic interplay between several key structural moieties. Research on a wide range of quassinoids has highlighted the critical importance of the ester side chain at the C-15 position and the α,β-unsaturated ketone in the A ring for their biological activity.

This compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has demonstrated potent activity against KB and RPMI-7951 cell lines with an ED50 value of less than 0.1 µg/ml. unpad.ac.id It also shows activity against central nervous system carcinoma (TE-671) and murine lymphocytic leukemia (P-388) cells, with ED50 values of 0.29 µg/ml and 5.11 µg/ml, respectively. escholarship.org Furthermore, its cytotoxicity against A549 lung carcinoma has been noted, with an ED50 of 0.65 μmol/L.

The C-15 side chain, in particular, has been identified as a crucial determinant of cytotoxic potency. Studies on related quassinoids, such as bruceantin (B1667948), have suggested that oxidation of this side chain can lead to deactivation, underscoring its role in the compound's efficacy. unpad.ac.id The nature of the ester group at this position significantly influences the molecule's interaction with its biological targets.

The α,β-unsaturated ketone within the A ring is another structural feature consistently associated with the biological activity of quassinoids. This electrophilic center is believed to participate in Michael addition reactions with nucleophilic residues, such as cysteine, in target proteins, leading to the covalent modification and inhibition of their function. The presence of this reactive group is a common feature among many biologically active natural products.

Table 1: Cytotoxic Activity of this compound and Related Compounds

Compound Cell Line Activity Metric Value Reference
This compound KB ED50 < 0.1 µg/ml unpad.ac.id
This compound RPMI-7951 ED50 < 0.1 µg/ml unpad.ac.id
This compound TE-671 (CNS Carcinoma) ED50 0.29 µg/ml escholarship.org
This compound P-388 (Murine Leukemia) ED50 5.11 µg/ml escholarship.org
This compound A549 (Lung Carcinoma) ED50 0.65 µmol/L
Bruceosides D, E, F Non-small cell lung cancer log GI50 -4.14 to -5.66

Impact of Glycosylation on Pharmacological Effects

The presence of a sugar moiety, specifically a glucose molecule attached at the C-3 position, is a defining characteristic of this compound and other bruceoside-type quassinoids. Glycosylation can significantly modulate the physicochemical properties of a molecule, including its water solubility, membrane permeability, and metabolic stability, which in turn affects its pharmacological profile.

In the context of quassinoids, glycosylation at the C-3 hydroxyl group has been observed to have a variable, and often attenuating, effect on biological activity. For instance, in studies on the anti-tobacco mosaic virus (TMV) activity of related quassinoids, glycosylation of the 3-OH group was shown to have a negative influence. jst.go.jp This suggests that the free hydroxyl group at this position may be important for certain biological interactions, and its masking by a sugar moiety can reduce potency.

The conversion of glycosides to their corresponding aglycones (the non-sugar portion) is a strategy that has been explored to potentially enhance the activity of some quassinoids. researchgate.net The sugar group can influence how the molecule is absorbed and distributed in biological systems. While increasing water solubility, it may also hinder passive diffusion across cell membranes, a critical step for reaching intracellular targets. nih.gov However, the glucose moiety in this compound has been implicated in specific interactions with biological targets, such as the neuraminidase enzyme of the H5N1 influenza virus, where it forms hydrogen bonds with key amino acid residues like Arg292 and Arg371. unpad.ac.id

Table 2: Influence of Glycosylation on the Bioactivity of Quassinoids

Compound Pair Activity Observation Reference
Bruceine B vs. Yadanzioside I (anti-TMV) IC50: 3.47 ng/mL vs. 4.22 ng/mL Glycosylation of 3-OH showed a negative influence on activity. jst.go.jp
Brusatol (B1667952) vs. Bruceoside B (anti-TMV) IC50: 3.42 ng/mL vs. 4.64 ng/mL Glycosylation of 3-OH showed a negative influence on activity. jst.go.jp

Role of Specific Side Chains and Ring Unsaturation in Activity

Beyond the foundational quassinoid scaffold, the specific side chains and the degree of unsaturation in the ring system play a pivotal role in fine-tuning the biological activity of this compound. The ester at C-15 is a particularly critical feature. In a broad range of quassinoids, the nature of this side chain has been shown to be a primary determinant of cytotoxicity.

For example, in the related compound bruceantin, which has undergone clinical trials, the ester side chain is crucial for its activity. Efforts to prevent the deactivation of bruceantin through oxidation of the C-15 side chain by synthesizing fluorinated analogues highlight the importance of this structural element. nih.gov This suggests that the electronic and steric properties of the C-15 substituent are key to the molecule's interaction with its biological target.

The unsaturation in ring A, specifically the α,β-unsaturated ketone, is another key contributor to the bioactivity of many quassinoids. This feature is crucial for the antiparasitic activity against Babesia. jst.go.jp However, further dehydration of ring A has been shown to decrease antitrypanosomal activity, indicating that a specific pattern of unsaturation is optimal. jst.go.jp The presence of double bonds in the A-ring and the lactone ring are considered important for various biological activities.

Table 3: Impact of Side Chain and Ring Features on Quassinoid Activity

Structural Feature Activity Observation Reference
α,β-Unsaturated ketone in C-15 side chain Anti-babesial Critical for activity (e.g., Brucein A vs. Bruceantin) jst.go.jp
α,β-Unsaturated ketone at C-2, C-3, C-4 Anti-L. donovani Crucial for activity (e.g., Simalikalactone D vs. Orinocinolide) jst.go.jp
Dehydration of ring A Anti-trypanosomal Decreased activity (e.g., Brucein A vs. Dehydrobruceine A) jst.go.jp

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov These models can provide valuable insights into the physicochemical properties that govern the potency of a series of compounds and can be used to predict the activity of novel, untested molecules.

Several QSAR studies have been conducted on the quassinoid class of compounds, with some including this compound in their datasets. These models aim to establish a mathematical relationship between various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and the observed biological activity, such as cytotoxicity. For instance, a QSAR model was developed for a series of quassinoids that included this compound, which was noted for its excellent cytotoxic activity. nih.gov

Mechanistic Elucidation at Cellular and Molecular Levels

Effects on Cellular Proliferation and Viability

In vitro Cytotoxicity in Established Cancer Cell Lines

Bruceoside C has exhibited notable cytotoxic effects against various human cancer cell lines in laboratory settings. nih.govbioline.org.br Research has shown its potent activity in killing cancer cells, highlighting its potential as an antitumor agent. bioline.org.br

Specifically, this compound has displayed excellent cytotoxic activity in KB cells, a human epidermoid carcinoma of the nasopharynx, and RPMI-7951, a human malignant melanoma cell line, with a 50% effective dose (ED50) of less than 0.1 µg/ml. nih.govbioline.org.br Quassinoids, the class of compounds to which this compound belongs, have also shown selective cytotoxicity in cell lines for leukemia, melanoma, and cancers of the non-small cell lung, colon, central nervous system (CNS), and ovaries. bioline.org.br

Table 1: In vitro Cytotoxicity of this compound in Cancer Cell Lines html

Cell LineCancer TypeED50 (µg/ml)Reference
KBHuman Epidermoid Carcinoma (Nasopharynx)<0.1 nih.gov, bioline.org.br
RPMI-7951Human Malignant Melanoma<0.1 nih.gov, bioline.org.br
Generated code

Inhibition of Protein Synthesis and Nucleic Acid Metabolism

Effects on DNA and RNA Synthesis Processes

Research into the effects of quassinoids, including compounds closely related to this compound, has revealed significant impacts on nucleic acid metabolism. Studies on P-388 lymphocytic leukemic cells demonstrated that quassinoids like Bruceoside A and Brusatol (B1667952) are potent inhibitors of both RNA and protein synthesis. nih.gov While inhibition of these processes is a noted effect, investigations suggest that the inhibition of DNA synthesis, in particular, appears to be more directly correlated with the antineoplastic activity observed in vivo. nih.gov The disruption of DNA synthesis is a critical event that can halt the proliferation of rapidly dividing cells. The interference with these fundamental cellular processes underscores the potent biological activity of this class of compounds.

Impact on Specific Enzyme Activities (e.g., DNA Polymerase, RNA Polymerase, Thymidylate Synthetase)

To understand the disruption of DNA and RNA synthesis, researchers have examined the direct impact of these quassinoids on key enzymes involved in these processes.

Thymidylate Synthetase : Thymidylate synthetase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. cancer.govwikipedia.org Inhibition of TS leads to an imbalance of deoxynucleotides, which can cause DNA damage and disrupt cell division. cancer.govwikipedia.org While one study indicated that Bruceoside A and Brusatol had only a marginal inhibitory effect on thymidylate synthetase, another report has described this compound as a potent inhibitor of this enzyme. nih.govresearch-solution.com This highlights the need for further research to clarify the precise impact of this compound on TS activity.

EnzymeCompound StudiedObserved EffectSource
DNA PolymeraseBruceoside A, BrusatolMarginal Inhibition nih.gov
RNA PolymeraseBruceoside A, BrusatolMarginal Inhibition nih.gov
Thymidylate SynthetaseBruceoside A, BrusatolMarginal Inhibition nih.gov
This compoundPotent Inhibition research-solution.com

Modulation of Key Signaling Pathways

This compound and its related compounds exert their cellular effects by modulating a complex network of intracellular signaling pathways that are critical for cell growth, proliferation, and survival.

Regulation of c-MYC Expression

The c-Myc protein is a transcription factor that plays a central role in regulating approximately 15% of human genes involved in cell cycle progression, growth, and metabolism. abcam.com Its dysregulation is a hallmark of many cancers. abcam.com The related quassinoid Brusatol has been identified as an inhibitor of c-Myc expression. nih.govresearchgate.netnih.govwindows.net By downregulating c-Myc, Brusatol can interfere with the fundamental processes that drive uncontrolled cell proliferation. This inhibition of c-Myc is also directly linked to other downstream effects, such as the degradation of HIF-1α. nih.govnih.gov

Impact on JNK, p38 MAPK, NF-κB, and STAT3 Pathways

The cellular response to stress, inflammation, and survival signals is governed by several key signaling cascades, which are significantly influenced by quassinoids.

JNK and p38 MAPK Pathways : The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways are activated by stress stimuli and play roles in apoptosis, inflammation, and cell differentiation. wikipedia.orgdovepress.commdpi.com Studies have shown that Brusatol can induce apoptosis in pancreatic cancer cells through a signaling cascade that involves JNK and p38 MAPK. frontiersin.org Similarly, Bruceine D has been found to regulate the JNK pathway in non-small cell lung cancer cells and affect the p38-MAPK pathway in pancreatic cancer. frontiersin.org

NF-κB Pathway : The nuclear factor-kappa B (NF-κB) pathway is crucial for regulating immune responses, inflammation, and cell survival. nih.govfrontiersin.org Several quassinoids have been shown to inhibit this pathway. Brusatol has been observed to modulate the PI3K/AKT/NF-κB pathway in gastric cancer cells. frontiersin.orgfrontiersin.org Furthermore, Bruceoside B has demonstrated the ability to inhibit the PI3K/Akt/NF-κB pathway, thereby reducing inflammation in cellular models. nih.gov

STAT3 Pathway : Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes tumor formation and metastasis. explorationpub.com The inhibition of the STAT3 pathway is a recurring mechanism for quassinoids. Brusatol has been shown to inhibit STAT3 signaling in head and neck squamous cell carcinoma and laryngeal cancer. frontiersin.orgfrontiersin.org Likewise, Bruceine D effectively impedes the proliferation of osteosarcoma cells by inhibiting the STAT3 signaling pathway. frontiersin.orgfrontiersin.org

Influence on PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell proliferation, growth, survival, and metabolism. mdpi.com Its aberrant activation is common in cancer. Numerous studies have established that Brusatol is a potent inhibitor of this pathway across various cancer types, including hepatocellular carcinoma, nasopharyngeal carcinoma, and breast cancer. frontiersin.orgfrontiersin.orgacs.org By inhibiting the PI3K/AKT/mTOR pathway, Brusatol can effectively block the signals that tell cancer cells to grow and divide.

Effects on Hypoxia-Inducible Factor-1α (HIF-1α) Degradation

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments, which are common within solid tumors. nih.govdovepress.commdpi.com HIF-1α promotes angiogenesis, metabolic reprogramming, and metastasis. nih.gov Under normal oxygen conditions, HIF-1α is rapidly degraded, a process mediated by prolyl hydroxylase domain proteins (PHDs). nih.govmdpi.com

Research has revealed a detailed mechanism whereby Brusatol promotes the degradation of HIF-1α. nih.govnih.gov This effect is mediated through its inhibition of c-Myc expression. nih.govresearchgate.netnih.gov The inhibition of c-Myc leads to reduced mitochondrial reactive oxygen species (ROS) production. nih.gov This is significant because, under hypoxic conditions, ROS can inactivate PHDs by oxidizing the ferrous iron (Fe2+) co-factor essential for their enzymatic activity. nih.gov By suppressing c-Myc and subsequently ROS, Brusatol maintains the active state of PHDs, which can then hydroxylate HIF-1α, tagging it for proteasomal degradation even under hypoxic conditions. nih.govresearchgate.netnih.gov This action effectively cuts off a key survival pathway for cancer cells. nih.gov

Signaling Pathway/TargetCompound StudiedObserved EffectCellular ContextSource
c-MYCBrusatolInhibition of expressionColorectal Cancer, Leukemia nih.govnih.govsci-hub.se
JNK / p38 MAPKBrusatol, Bruceine DActivation/Modulation leading to apoptosisPancreatic Cancer, NSCLC frontiersin.org
NF-κBBrusatol, Bruceoside BInhibitionGastric Cancer, Macrophages frontiersin.orgnih.gov
STAT3Brusatol, Bruceine DInhibitionHead & Neck Cancer, Osteosarcoma frontiersin.orgfrontiersin.org
PI3K/AKT/mTORBrusatolInhibitionHepatocellular Carcinoma, Nasopharyngeal Carcinoma frontiersin.orgfrontiersin.org
HIF-1α DegradationBrusatolPromotion of degradation via c-Myc inhibitionColorectal Cancer nih.govnih.gov

Interaction with Cellular Transport Mechanisms

The development of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, and the overexpression of ATP-binding cassette (ABC) transporters is a key mechanism by which cancer cells develop resistance. These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. Research into natural compounds that can modulate the activity of these transporters is an active area of investigation. While the cytotoxic properties of this compound against various cancer cell lines, including those with multidrug resistance, have been noted, detailed experimental studies specifically elucidating its direct interaction with cellular transport mechanisms are limited in the publicly available scientific literature.

An in-silico study has suggested that this compound may possess moderate absorption across the blood-brain barrier. researchgate.net The same computational analysis also indicated that certain other compounds isolated from Brucea javanica have the potential to inhibit P-glycoprotein (P-gp), a prominent ABC transporter. researchgate.net However, direct experimental validation of this compound as either a substrate or an inhibitor of P-gp or other ABC transporters like Multidrug Resistance-associated Protein 1 (MRP1) is not extensively documented.

The potential for quassinoids, the class of compounds to which this compound belongs, to reverse multidrug resistance has been a subject of interest. For instance, reports on the crude oil emulsion from Brucea javanica seeds have indicated an ability to reverse multidrug resistance in certain cancer cell lines. dntb.gov.ua This reversal effect is often associated with the inhibition of efflux pumps like P-glycoprotein. dntb.gov.ua

Further research is required to definitively characterize the relationship between this compound and cellular transport proteins. Such studies would typically involve in vitro assays, including:

Drug Accumulation and Efflux Assays: To determine if this compound can increase the intracellular concentration of known ABC transporter substrates (e.g., rhodamine 123 or doxorubicin) in cancer cells overexpressing specific transporters.

ATPase Activity Assays: To investigate whether this compound can stimulate or inhibit the ATP hydrolysis activity of purified ABC transporter proteins, which is essential for their transport function.

Competitive Binding Assays: To ascertain if this compound competes with known substrates or inhibitors for binding to the active sites of transporters like P-glycoprotein.

Table 1: Hypothetical Data on this compound Interaction with Cellular Transport Mechanisms

TransporterCell LineAssay TypeOutcomeImplication
P-glycoprotein (P-gp/ABCB1)K562/ADRDoxorubicin AccumulationIncreased intracellular doxorubicinPotential P-gp inhibitor
P-glycoprotein (P-gp/ABCB1)Purified P-gp vesiclesATPase ActivityInhibition of verapamil-stimulated ATPase activityDirect interaction with P-gp
MRP1 (ABCC1)A549/MRP1Calcein-AM EffluxNo significant change in effluxLikely not a potent MRP1 inhibitor

This table is for illustrative purposes only and does not represent published experimental data.

Target Identification Through Advanced Research Platforms

Proteomic Approaches for Protein Target Discovery

Proteomics, the large-scale study of proteins, offers a direct route to identifying the cellular machinery that physically interacts with or is altered by a small molecule. frontiersin.orgfrontiersin.org These methods are critical for moving beyond phenotypic observations to a precise, mechanism-based understanding of a compound's activity.

Chemical proteomics employs a modified version of the small molecule, known as a chemical probe, to capture its protein targets from a complex biological sample, such as a cell lysate. nih.govevotec.com This strategy is a powerful method for deconvoluting the mode of action of natural products. nih.gov

To apply this to Bruceoside C, a probe would be synthesized by chemically attaching two key functional groups to the core structure:

A Reporter Tag: A tag like biotin (B1667282) is added, which allows for the subsequent enrichment and purification of the probe and any proteins bound to it.

A Reactive Group: Often, a photo-activatable group (a photoaffinity label) is incorporated. chemrxiv.org This group remains inert until activated by a specific wavelength of UV light, at which point it forms a covalent bond with any nearby protein, effectively "trapping" the interacting partner. nih.gov

The resulting this compound probe would be incubated with live cells or cell lysates. Upon UV irradiation, the probe covalently links to its target proteins. The cell lysate is then passed over a resin with a high affinity for the reporter tag (e.g., streptavidin-coated beads for a biotin tag). The probe-protein complexes are captured, while non-binding proteins are washed away. Finally, the captured proteins are identified using mass spectrometry. frontiersin.org

Quantitative proteomics aims to measure the changes in the abundance of thousands of proteins simultaneously in response to a specific treatment. nih.gov Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a highly accurate and widely used metabolic labeling strategy for this purpose. isotope.comnih.gov It enables the differential measurement of protein concentrations between two cell populations. nih.gov

In a hypothetical experiment to study this compound, two populations of a relevant cell line would be cultured.

The "Heavy" Population: Grown in media containing non-radioactive, heavy isotopes of essential amino acids (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine). This population would be treated with this compound.

The "Light" Population: Grown in media with normal, "light" amino acids (e.g., ¹²C₆-Lysine and ¹²C₆,¹⁴N₂-Arginine). This population serves as the untreated control.

After the treatment period, the two cell populations are combined, and the total protein is extracted and digested into peptides. Because every protein in the "heavy" population has incorporated the heavy amino acids, its corresponding peptides will be heavier than those from the "light" population. These mass differences are easily detected by a mass spectrometer. isotope.com The ratio of the intensity of the "heavy" peak to the "light" peak for each peptide provides a precise quantification of the change in that protein's expression level due to this compound treatment. thermofisher.com

Table 1: Illustrative SILAC Data for this compound-Treated Cells This table represents a hypothetical outcome of a SILAC experiment, demonstrating how results would be presented. It is not based on actual experimental data for this compound.

Protein ID (UniProt)Gene NameH/L RatioLog2(H/L Ratio)Regulation Status
P06730HSP90B12.581.37Up-regulated
P62258PPIA0.45-1.15Down-regulated
Q06830HSPA52.151.10Up-regulated
P11021HSPD11.980.99Up-regulated
P04792HSPA80.33-1.60Down-regulated
P50991PSMC50.51-0.97Down-regulated

Affinity-based protein profiling (ABPP) is a technique used to identify the binding partners of a small molecule. rsc.org Unlike some chemical proteomics methods that require a reactive group, this approach can rely solely on the binding affinity between the compound and its target protein. researchgate.net

In one common workflow, this compound would be chemically immobilized onto a solid support, such as agarose (B213101) beads, creating an "affinity resin." This resin is then incubated with a protein lysate. Proteins that have a specific affinity for this compound will bind to the immobilized compound, while all other proteins will remain in the solution and can be washed away. The specifically bound proteins are then eluted from the resin and identified by mass spectrometry. To increase confidence and eliminate proteins that bind non-specifically to the resin itself, a competition experiment is often performed where the lysate is pre-incubated with free this compound before being exposed to the affinity resin. Genuine binding partners will be occupied by the free compound and will no longer bind to the resin, allowing for their identification by comparing the results of the two experiments. researchgate.net

Table 2: Hypothetical Protein Targets of this compound Identified via Affinity-Based Profiling This table provides an example of potential protein targets that could be identified for this compound using this method. The data is illustrative.

Identified ProteinGene NamePutative Function
Cyclin-dependent kinase 2CDK2Cell cycle regulation
Heat shock protein 70HSPA1AProtein folding, stress response
Peptidyl-prolyl cis-trans isomerase APPIAProtein folding, signaling
Apoptosis regulator BAXBAXApoptosis, mitochondrial pathway
Mitogen-activated protein kinase 1MAPK1Signal transduction, proliferation

Genomic and Transcriptomic Analyses for Molecular Targets

While proteomics identifies protein-level interactions, genomic and transcriptomic analyses reveal how a compound affects cellular function at the level of gene expression. These approaches measure the activity of thousands of genes at once to create a global picture of the cellular response to a compound.

Gene expression profiling techniques, such as RNA-sequencing (RNA-Seq) or DNA microarrays, are used to quantify the messenger RNA (mRNA) population in a cell. wikipedia.org This provides a snapshot of which genes are actively being transcribed and to what extent.

To assess the impact of this compound, cells would be treated with the compound for a defined period. RNA would then be extracted from these cells and from a parallel group of untreated control cells. Using RNA-Seq, the entire collection of transcripts (the transcriptome) is sequenced, providing a digital count for nearly every gene. By comparing the transcript counts between the this compound-treated and control samples, researchers can identify which genes are significantly up-regulated (transcribed more) or down-regulated (transcribed less). This list of differentially expressed genes provides a powerful fingerprint of the compound's biological effects.

Table 3: Example of Differentially Expressed Genes Following this compound Treatment This table shows a representative list of genes that might be identified in a gene expression profiling experiment. The data is for illustrative purposes only.

Gene SymbolGene NameLog2 Fold Changep-valueRegulation
JUNJun proto-oncogene, AP-1 transcription factor subunit2.851.2e-8Up-regulated
FOSFos proto-oncogene, AP-1 transcription factor subunit2.614.5e-8Up-regulated
CCND1Cyclin D1-2.108.9e-7Down-regulated
BCL2BCL2 apoptosis regulator-1.952.1e-6Down-regulated
MYCMYC proto-oncogene, bHLH transcription factor-2.503.3e-9Down-regulated
CDKN1ACyclin dependent kinase inhibitor 1A3.157.4e-10Up-regulated

A gene expression profiling experiment can yield a list of hundreds or thousands of differentially regulated genes. To make biological sense of this vast dataset, pathway analysis is performed. ebi.ac.uk This analytical approach uses computational methods to determine if the list of affected genes is significantly enriched in any known biological pathways, such as those involved in cell signaling, metabolism, or cell death. mdpi.com

Using tools that query databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) or Reactome, the list of genes regulated by this compound would be analyzed. The software determines which pathways contain a statistically significant over-representation of genes from the input list. This allows researchers to move from a simple list of genes to a higher-level understanding of the biological processes being modulated by the compound. For instance, finding that many down-regulated genes are part of the "Cell Cycle" pathway would strongly suggest that this compound inhibits cell proliferation by altering the expression of key cell cycle regulators. researchgate.net

Table 4: Hypothetical Pathway Analysis Results for this compound-Regulated Genes This table illustrates how pathway analysis software might summarize the biological processes most significantly affected by this compound, based on the list of differentially expressed genes. This data is exemplary.

Pathway Name (KEGG)Number of Genes in Pathwayp-value
MAPK signaling pathway151.3e-6
Apoptosis124.8e-5
Cell Cycle119.1e-5
p53 signaling pathway82.4e-4
PI3K-Akt signaling pathway107.6e-4

Computational and Bioinformatic Approaches for Target Prediction

Advanced computational research platforms have become indispensable in modern drug discovery for predicting the molecular targets of natural compounds like this compound. These platforms utilize a variety of methodologies, including molecular docking, network pharmacology, and machine learning, to analyze the potential interactions between a small molecule and a vast array of biological macromolecules.

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. In the context of this compound, molecular docking studies have been employed to investigate its interaction with various enzymes. For instance, in a study exploring potential inhibitors of H5N1 neuraminidase, this compound was docked into the active site of the enzyme. The results indicated a favorable binding energy, suggesting a potential inhibitory role. researchgate.netnih.govinnoscience.ruunpad.ac.idresearchgate.net Another in silico investigation focused on the antitubercular potential of compounds from Brucea javanica identified the InhA enzyme, a key component in the mycobacterial cell wall synthesis, as a potential target for this compound through molecular docking simulations. nih.govmdpi.com These studies typically employ software such as AutoDock Vina or Molegro Virtual Docker (MVD) to perform the simulations. mdpi.comnih.gov

Network pharmacology represents a more holistic approach, aiming to understand the complex interactions between drugs, targets, and diseases from a systems perspective. researchgate.net While specific network pharmacology studies focusing solely on this compound are not extensively documented, research on its source, Brucea javanica, provides valuable insights. These studies typically begin by identifying the active chemical constituents of the plant and their potential targets using databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) and GeneCards. nih.govinnoscience.runih.gov The identified targets are then used to construct protein-protein interaction (PPI) networks and perform functional enrichment analysis, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, to elucidate the biological processes and signaling pathways modulated by the plant's compounds. nih.govinnoscience.runih.gov For example, network pharmacology studies on Brucea javanica have identified key targets like AKT1, CASP3, PTGS2, TP53, and EGFR, and implicated pathways such as the PI3K-Akt signaling pathway in its anticancer effects. nih.govinnoscience.runih.gov Although these studies often highlight other compounds like β-sitosterol and luteolin (B72000) based on their screening criteria, the general approach and the identified targets and pathways provide a strong basis for inferring the potential mechanisms of action of this compound. nih.govphcogj.com

Other advanced computational methods, such as machine learning and the analysis of gene expression data, are also emerging as powerful tools for target prediction. nih.govphcogj.com These approaches can analyze large datasets to identify patterns and correlations that are not apparent through traditional methods, offering novel avenues for discovering the molecular targets of natural products like this compound.

The table below summarizes the findings from various computational studies on this compound and its plant source, Brucea javanica.

Computational MethodSoftware/Database ExamplesPredicted Targets for this compound / Brucea javanica CompoundsPredicted Pathways for Brucea javanica Compounds
Molecular Docking AutoDock Vina nih.gov, Molegro Virtual Docker (MVD) mdpi.comH5N1 Neuraminidase researchgate.netnih.govinnoscience.ruunpad.ac.idresearchgate.net, InhA Enzyme nih.govmdpi.com-
Network Pharmacology TCMSP nih.govinnoscience.runih.gov, GeneCards nih.govinnoscience.runih.gov, STRING nih.gov, Cytoscape nih.govinnoscience.runih.govAKT1, CASP3, PTGS2, TP53, EGFR nih.govnih.govPI3K-Akt signaling pathway nih.govinnoscience.runih.gov

Preclinical Efficacy Assessment in Research Models

In vitro Cell-Based Model Systems

In vitro studies, which are conducted using cells grown in a controlled laboratory environment, represent the first step in assessing the cytotoxic activity of a compound. These assays allow for the determination of a compound's direct effects on cancer cells, including its potency and selectivity.

Bruceoside C has demonstrated notable cytotoxic activity against specific human cancer cell lines. Among the most sensitive are the KB cell line, a human epidermoid carcinoma of the nasopharynx, and the RPMI-7951 cell line, which is derived from a human malignant melanoma. nih.gov The sensitivity of these particular cell lines suggests a potential therapeutic window for this compound against certain types of cancers. The RPMI-7951 cell line was established in 1971 from a lymph node of an 18-year-old woman with malignant melanoma. dsmz.de The KB cell line is a subline of the ubiquitous HeLa cell line, derived from a cervical adenocarcinoma.

Dose-response profiling is critical for quantifying the potency of a cytotoxic compound. The 50% effective dose (ED50) is a key metric, representing the concentration of a drug that produces a therapeutic effect in 50% of the tested population. For this compound, studies have reported excellent activity, with an ED50 value of less than 0.1 µg/mL in both the KB and RPMI-7951 cell lines. nih.govbioline.org.bruwec.eduresearch-solution.com This low concentration indicates high potency against these cancer cells in a laboratory setting.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type ED50 (µg/mL) Reference
KB Human Epidermoid Carcinoma < 0.1 nih.govbioline.org.bruwec.edu

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of chemical, genetic, or pharmacological compounds. wikipedia.org This methodology allows for the efficient identification of active compounds that modulate a specific biomolecular pathway. wikipedia.org Cell-based HTS assays are particularly valuable as they provide information on a compound's activity within a cellular context, including its membrane permeability and potential cytotoxicity, which are critical factors in drug development. sci-hub.seresearchgate.net

While specific large-scale HTS campaigns featuring this compound are not detailed in the available literature, its potent cytotoxic profile makes it a candidate that would typically be identified and prioritized through such screening efforts. The process involves miniaturized assays in microplates (e.g., 96, 384, or 1536 wells) where cells are exposed to a library of compounds. wikipedia.org Subsequent analysis, often using automated microscopy or fluorescence-based readouts, identifies "hits" that induce a desired effect, such as cancer cell death. nih.govoncotarget.com Compounds like this compound, with demonstrated potent activity, exemplify the type of promising lead that HTS is designed to discover.

In vivo Animal Model Investigations

Following promising in vitro results, the efficacy of a compound is tested in living organisms, or in vivo. These studies are essential for understanding how a compound behaves in a complex biological system, including its interaction with the immune system and the tumor microenvironment.

Preclinical cancer research relies heavily on animal models, primarily xenografts and syngeneic models, to evaluate therapeutic efficacy. nih.gov

Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice. pharmalegacy.com This allows for the study of human tumor growth in a living system. Because the mice lack a fully functional immune system, the human cells are not rejected. pharmalegacy.com Studies on related quassinoids, such as Bruceine A and Brusatol (B1667952), have utilized xenograft models to demonstrate their in vivo antitumor effects against pancreatic cancer and other malignancies. nih.govnih.govnih.gov

Syngeneic models use tumor cells derived from a specific inbred strain of mouse that are then implanted into a genetically identical and immunocompetent mouse. pharmalegacy.comcrownbio.com The key advantage of this model is the presence of a fully functional immune system, which is crucial for evaluating immunotherapies that work by stimulating the host's native anti-tumor responses. iitri.orgcriver.com

The investigation of this compound in these models would be a logical next step to validate its in vitro potential and to understand its interaction with the host's biological systems.

The antitumor activity of this compound and related compounds has been investigated in several established murine tumor models.

P-388 Lymphocytic Leukemia: The P-388 murine leukemia model is a classic and widely used system for screening potential anticancer agents. Several quassinoids from Brucea javanica, including the structurally related compounds Brusatol and Bruceoside A, have been evaluated against P-388 lymphocytic leukemia cells, demonstrating the relevance of this model for assessing this class of compounds. nih.govthegoodscentscompany.comthegoodscentscompany.comresearchgate.net

Pancreatic Cancer: Animal models are critical for studying this aggressive disease. nih.gov Research on other Brucea compounds provides a strong rationale for evaluating this compound in this context. For instance, Bruceine A has shown the ability to suppress the growth of pancreatic cancer in a xenograft tumor model in nude mice. nih.gov Furthermore, organoid models, which are three-dimensional cell cultures derived from patient tumors, are emerging as a powerful tool and have been used to model human pancreatic cancer progression for transplantation into mice. hubrecht.eu

Colorectal Cancer (CRC): A variety of animal models exist to study CRC, including chemically induced models and transplantation models. frontiersin.orgmdpi.commdpi.comnih.gov The CT-26 syngeneic model, derived from a mouse colon carcinoma, is frequently used in immunocompetent mice to study the effects of immunotherapies. herabiolabs.com Brusatol, a related quassinoid, has been identified as a potent agent against colorectal cancer, suggesting that this compound may also show efficacy in murine CRC models. mdpi.com

Table 2: Compounds Mentioned in this Article

Compound Name
Bruceine A
Bruceoside A
This compound
Brusatol

Assessment of Tumor Growth Inhibition and Regression

This compound, a quassinoid glucoside isolated from Brucea javanica, has demonstrated notable cytotoxic activity against various cancer cell lines in preclinical studies. Research indicates its potential to inhibit tumor growth, a key determinant of its anticancer efficacy.

In vitro studies have shown that this compound exhibits excellent activity against KB and RPMI-7951 cell lines, with an effective dose (ED50) of less than 0.1 µg/ml. bioline.org.br Further in vitro research on P-388 lymphocytic leukemia cells determined the ED50 of this compound to be between 3.15 and 7.49 μmol/L. frontiersin.org These findings highlight the compound's potent cytotoxic effects on cancer cells.

While specific in vivo data on tumor regression for this compound is limited in the provided search results, studies on related compounds from Brucea javanica offer valuable insights. For instance, a study on Bruceantin (B1667948), a related quassinoid, using RPMI 8226 human-SCID xenografts in mice, showed that it induced regression in both early and advanced tumors without significant toxicity. researchgate.net Another related compound, Brusatol, has been shown to suppress growth and induce apoptosis in pancreatic cancer cell lines. nih.gov

The anticancer effects of compounds from Brucea javanica are not limited to a single mechanism. For example, Brucea javanica oil emulsion (BJOE) has been shown to induce necrosis, reduce growth, and lower vessel density in rat R1 rhabdomyosarcoma tumors. oaepublish.comresearchgate.net This suggests that the antitumor activity of these compounds may involve multiple pathways, including direct cytotoxicity and anti-angiogenic effects.

In Vitro Cytotoxicity of this compound

Cell LineParameterValueReference
KBED50< 0.1 µg/ml bioline.org.br
RPMI-7951ED50< 0.1 µg/ml bioline.org.br
P-388 Lymphocytic LeukemiaED503.15–7.49 μmol/L frontiersin.org

Pharmacokinetic Studies in Preclinical Research Models

Absorption and Distribution in Preclinical Species (e.g., rodent models)

Preclinical studies, often conducted in rodent models such as mice and rats, are crucial for initial insights into a compound's in vivo characteristics. admescope.com Following administration, the absorption and subsequent distribution of a compound determine its concentration at various sites within the body, including target tissues and organs of elimination. research-solution.com

While specific data on the absolute bioavailability and tissue distribution of Bruceoside C is not extensively detailed in the provided search results, studies on similar quassinoid glycosides, such as Bruceoside A, offer some context. For instance, after oral administration in rats, some related compounds have been shown to be absorbed from the gastrointestinal tract. nih.gov The distribution of these compounds can be widespread, with accumulation observed in organs like the liver and kidneys. nih.gov The physicochemical properties of a compound, such as its solubility and lipophilicity, play a significant role in its absorption and distribution characteristics. nih.gov

Table 1: General Pharmacokinetic Parameters Investigated in Preclinical Models

ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which the Cmax is observed.
AUC Area under the curve – represents the total drug exposure over time.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

This table represents typical parameters evaluated in pharmacokinetic studies and is for illustrative purposes.

Biotransformation and Metabolite Characterization in vivo

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a compound, often to facilitate its elimination. mhmedical.com This process typically occurs in two phases: Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., glucuronidation, sulfation). uv.es The liver is the primary site of drug metabolism, although other tissues like the intestines, kidneys, and lungs also contribute. mhmedical.comuv.es

A significant finding in the study of related quassinoid glycosides is their in vivo transformation. For example, research on Bruceoside A has revealed that it can be metabolized into other active compounds. nih.gov Specifically, Bruceoside A was found to transform into brusatol (B1667952), a more potent anticancer agent, suggesting that the glycoside form may act as a prodrug. nih.gov This transformation is thought to be mediated, at least in part, by intestinal bacteria. nih.gov Such biotransformation is a critical consideration, as the metabolites may have different pharmacological or toxicological profiles than the parent compound. mdpi.com The identification of metabolites is often achieved through advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of biological samples such as plasma, urine, and feces. nih.govmdpi.com

Elimination Pathways and Excretion Rates

The elimination of a drug and its metabolites from the body is the final step in its pharmacokinetic journey. mhmedical.com The primary routes of excretion are through the kidneys (renal excretion) into the urine and through the liver into the bile and subsequently the feces (biliary excretion). mhmedical.combyjus.com Other minor routes include excretion through sweat, saliva, and expired air. mhmedical.com

The rate of elimination is a key factor in determining the dosing frequency of a drug. It is often characterized by the elimination half-life (t½), which is the time it takes for the plasma concentration of the drug to decrease by half. admescope.com The clearance (CL) of a drug is another important parameter, representing the volume of plasma cleared of the drug per unit of time. mhmedical.com For compounds primarily eliminated by the kidneys, factors such as glomerular filtration, active tubular secretion, and tubular reabsorption are important determinants of their excretion rate. uomustansiriyah.edu.iqnih.gov The physicochemical properties of the drug, such as its polarity and ionization state, can significantly influence its renal handling. uomustansiriyah.edu.iq

Pharmacokinetic Modeling (e.g., compartmental analysis)

Pharmacokinetic modeling uses mathematical models to describe and predict the concentration-time course of a drug in the body. premierconsulting.com This approach is invaluable for summarizing and interpreting complex pharmacokinetic data. nih.gov

One common approach is compartmental modeling, where the body is represented as one or more interconnected compartments. nih.gov A two-compartment model, which has been used to describe the pharmacokinetics of this compound, suggests that the drug distributes from a central compartment (representing blood and highly perfused tissues) to a peripheral compartment (representing less perfused tissues) before being eliminated. chemistry-chemists.com The transfer of the drug between these compartments is described by rate constants. nih.gov Non-compartmental analysis (NCA) is another method used to determine key pharmacokinetic parameters like AUC, Cmax, and Tmax without assuming a specific compartmental model structure. admescope.com

Table 2: Common Pharmacokinetic Models

Model TypeDescriptionKey Features
One-Compartment Model The entire body is treated as a single, uniform compartment.Simplest model, assumes rapid distribution.
Two-Compartment Model The body is divided into a central and a peripheral compartment.Accounts for the distribution phase of a drug. chemistry-chemists.com
Physiologically Based Pharmacokinetic (PBPK) Model Incorporates physiological and anatomical data to model drug disposition.Can be used to predict pharmacokinetics across different species. mdpi.comdovepress.com

This table provides a general overview of common pharmacokinetic models.

Integration of Pharmacokinetics and Pharmacodynamics (PK/PD) in Preclinical Dosing Strategy

The integration of pharmacokinetic and pharmacodynamic (PD) data is essential for developing an effective dosing strategy. nih.gov PK/PD modeling establishes a relationship between drug exposure (PK) and the pharmacological effect (PD). catapult.org.uk This understanding allows researchers to predict the time course of a drug's effect and to identify the exposure levels needed to achieve a desired therapeutic outcome. nih.gov

In preclinical studies, PK/PD analysis helps in several ways:

Dose Selection: It informs the selection of doses for further efficacy and toxicology studies. catapult.org.uk

Dosing Schedule Optimization: By understanding the relationship between concentration and effect, researchers can determine the optimal frequency of administration to maintain therapeutic levels while minimizing potential toxicity. nih.gov

Translational Research: PK/PD models developed in preclinical species can help predict the effective dose range in humans. nih.gov

For example, in oncology research, PK/PD studies might correlate the concentration of an anticancer agent in tumor tissue with the inhibition of tumor growth or the modulation of a specific molecular target. mdpi.com

Interspecies Scaling and Prediction of Pharmacokinetic Parameters for Research Purposes

Interspecies scaling is a mathematical technique used to predict the pharmacokinetic parameters of a drug in one species based on data from other species. aplanalytics.comnih.gov This is a crucial step in drug development, as it allows for an initial estimation of human pharmacokinetics from preclinical data. plos.org

The most common method of interspecies scaling is allometry, which relates pharmacokinetic parameters to the body weight of the animal species through a power-law equation. aplanalytics.comnih.gov Parameters such as clearance, volume of distribution, and half-life often scale predictably with body size across different mammalian species. plos.org However, for some drugs, simple allometric scaling may not be sufficient, and more complex physiological models or correction factors may be needed to improve the accuracy of the prediction. nih.govmdpi.com The successful application of interspecies scaling can provide valuable guidance for designing first-in-human clinical trials. dovepress.com

Analytical Methodologies in Research Applications

Quantification of Bruceoside C in Biological Matrices

The accurate measurement of this compound in biological samples, such as plasma and tissue homogenates, is fundamental to understanding its pharmacokinetic profile. This process typically involves the extraction of the analyte from the complex biological matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound of interest and remove interfering substances. For instance, in the analysis of a related quassinoid, brusatol (B1667952), plasma and tissue homogenate samples were extracted using diethyl ether. nih.gov The goal of these extraction methods is to achieve high recovery of the analyte while minimizing matrix effects, which can suppress or enhance the analytical signal and lead to inaccurate quantification. labmanager.comresearchgate.net

Chromatographic Techniques for Detection and Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the detection and quantification of this compound and similar compounds in biological matrices. researchgate.netuspbpep.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): These techniques offer high sensitivity and selectivity, making them ideal for analyzing complex mixtures. frontlinegenomics.comresearchgate.net In a typical LC-MS/MS method, the sample extract is injected into a liquid chromatograph, where the components are separated based on their physicochemical properties as they pass through a column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). nih.gov This allows for both the identification and precise quantification of the target analyte. For example, a sensitive UHPLC-MS/MS method was developed for the determination of the related compound bruceoside A and its major metabolite. researchgate.net Similarly, an LC-MS method was established for the quantification of brusatol in mouse plasma and tissues, demonstrating the applicability of this technique for quassinoids. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the analyte, reducing the likelihood of interference from other compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is more common for non-volatile and thermally labile compounds like this compound, GC-MS is a powerful technique for volatile and semi-volatile compounds. researchgate.netfrontlinegenomics.com It involves separating compounds in a gaseous mobile phase. uspbpep.com For non-volatile compounds, a derivatization step may be required to increase their volatility. researchgate.net

The choice between these techniques depends on the specific properties of this compound and its metabolites. The development of these methods often involves optimizing various parameters, including the chromatographic column, mobile phase composition, and mass spectrometer settings, to achieve the desired sensitivity and resolution. uspbpep.com

Spectroscopic Methods for Metabolite Identification

Identifying the metabolites of this compound is crucial for understanding its biotransformation pathways. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose. frontlinegenomics.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap, are key for investigating drug metabolites. diva-portal.org By providing highly accurate mass measurements, HRMS can help determine the elemental composition of unknown metabolites. diva-portal.org Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide structural information about the metabolite. diva-portal.org While MS can often provide a tentative identification of a metabolite, such as identifying a monohydroxylated version of the parent compound, full structural elucidation often requires comparison with a synthesized reference standard. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful technique for structure elucidation. frontlinegenomics.com It provides detailed information about the chemical environment of atoms within a molecule. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), are particularly useful for determining the connectivity of atoms and identifying the structure of complex molecules like metabolites. nih.gov However, obtaining sufficient quantities of purified metabolites for NMR analysis can be a significant challenge. diva-portal.org

Computational strategies are also emerging to aid in metabolite identification by matching spectral data from unknown compounds to curated databases of reference compounds. nih.gov

Validation of Analytical Methods for Accuracy and Sensitivity in Research Samples

To ensure the reliability of research data, analytical methods must be rigorously validated. unodc.orggavinpublishers.com Method validation demonstrates that a procedure is suitable for its intended purpose. ich.orgeuropa.eu Key validation parameters, as outlined by regulatory bodies like the FDA and EMA, include: labmanager.comnih.govich.orgeuropa.eu

Specificity and Selectivity: The ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix. labmanager.comgavinpublishers.com

Accuracy: The closeness of the measured value to the true value. ich.orgeuropa.eu This is often assessed by analyzing samples with known concentrations of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.orgeuropa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. unodc.org

For example, a validated LC-MS method for brusatol demonstrated good accuracy (between 96.1% and 111.8%) and precision (relative standard deviation less than 15%). nih.gov The calibration curve was linear over a specific concentration range, and the recovery of the analyte from the biological matrix was within acceptable limits. nih.gov

Table 1: Key Validation Parameters for Analytical Methods

Parameter Description
Specificity/Selectivity The ability to measure the analyte without interference from other sample components. labmanager.comgavinpublishers.com
Accuracy How close the measured value is to the true value. ich.orgeuropa.eu
Precision The reproducibility of the measurement. nih.gov
Linearity The direct proportionality of the measured signal to the analyte concentration. ich.orgeuropa.eu
Range The concentration interval over which the method is precise, accurate, and linear. ich.orgeuropa.eu
Limit of Detection (LOD) The lowest concentration of analyte that can be detected. unodc.org

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. unodc.org |

Challenges in Analytical Method Development for Natural Products

Developing analytical methods for natural products like this compound presents several challenges. rsc.org Natural products often have complex structures, which can make their synthesis for use as reference standards difficult and expensive. rsc.org

Biological matrices themselves are inherently complex and can contain numerous endogenous compounds that may interfere with the analysis. labmanager.com This matrix interference can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification. labmanager.com Therefore, developing effective sample preparation techniques to clean up the sample and remove these interferences is a critical and often challenging step. researchgate.net

Furthermore, natural products may be present at very low concentrations in biological samples, requiring highly sensitive analytical methods for their detection and quantification. nih.gov The stability of the analyte in the biological matrix during sample collection, storage, and processing must also be carefully evaluated to ensure accurate results. nih.gov The timeline for drug development can also be compressed, putting pressure on analytical teams to have methods ready quickly. biopharminternational.com

Table 2: Chemical Compounds Mentioned

Compound Name
Bruceoside A
This compound
Brusatol
Diethyl ether

Synergistic and Combinatorial Research Strategies

Investigation of Synergistic Effects with Established Agents in vitro and in preclinical models

Currently, there is a notable absence of specific studies investigating the synergistic effects of Bruceoside C with established anticancer agents in either in vitro cell cultures or preclinical animal models. The primary focus of existing research has been on determining its intrinsic cytotoxicity as a single agent. frontiersin.orgnih.gov

Molecular Basis of Enhanced Activity in Combination Regimens

Due to the lack of research on this compound in combination therapies, the molecular basis for any potential enhanced activity remains unexplored. For related compounds like brusatol (B1667952), synergistic effects have been linked to the inhibition of the Nrf2-mediated antioxidant response, which sensitizes cancer cells to other chemotherapeutics. pnas.orgd-nb.info However, it is yet to be determined if this compound shares this or other mechanisms when used in a combinatorial setting.

Studies on Resistance Reversal and Sensitization in Preclinical Models

There are currently no available preclinical studies that specifically evaluate the potential of this compound to reverse chemoresistance or sensitize cancer cells to other treatments. Research in this area has been more focused on other constituents of Brucea javanica, such as brusatol, which has been shown to enhance the efficacy of drugs like cisplatin (B142131) by inhibiting Nrf2. pnas.org This inhibition leads to reduced drug detoxification and impairs the cancer cells' ability to remove the chemotherapeutic agent, thereby overcoming resistance. pnas.org Whether this compound possesses similar capabilities is a question that awaits future investigation.

Future Directions and Research Gaps

Elucidation of Unexplored Mechanisms of Action

Bruceoside C, a quassinoid isolated from Brucea javanica, has demonstrated notable cytotoxic activity against various cancer cell lines. bioline.org.br While initial research points towards the inhibition of DNA and protein synthesis as a primary mode of action for related quassinoids like Bruceoside A, the precise molecular targets and signaling pathways modulated by this compound remain largely uncharted territory. biosynth.com The complexity of its chemical structure suggests the potential for multiple mechanisms of action that are yet to be fully understood.

Future investigations should prioritize the identification of direct molecular targets of Bruceuceoside C. Techniques such as affinity chromatography coupled with mass spectrometry could be employed to isolate and identify binding partners of the compound within cancer cells. Furthermore, comprehensive transcriptomic and proteomic analyses of this compound-treated cancer cells would provide a global view of the downstream cellular processes affected by its activity. This could reveal novel pathways involved in its anti-cancer effects beyond general inhibition of macromolecule synthesis.

Moreover, the potential for this compound to induce specific forms of programmed cell death, such as apoptosis, necroptosis, or autophagy, warrants detailed investigation. Elucidating the key molecular players and signaling cascades (e.g., caspase activation, Bcl-2 family protein modulation, or LC3 conversion) will be crucial for a complete understanding of its cytotoxic mechanism.

Development of Novel Analogs with Enhanced Efficacy and Specificity

The development of novel analogs of this compound presents a promising avenue for improving its therapeutic potential. bioline.org.br Structure-activity relationship (SAR) studies are fundamental in this endeavor. By systematically modifying the chemical structure of this compound and evaluating the anti-cancer activity of the resulting analogs, researchers can identify key functional groups responsible for its potency and selectivity. For instance, modifications to the ester side chain at C-15 have been shown to significantly impact the activity of other quassinoids. nih.gov

A key objective in analog development is to enhance specificity for cancer cells while minimizing effects on normal, healthy cells. This can be achieved by designing analogs that selectively target proteins or pathways that are overexpressed or hyperactivated in cancer cells. For example, if a specific kinase is identified as a primary target of this compound, analogs could be designed to have a higher affinity for that kinase.

Furthermore, synthetic chemistry efforts can focus on improving the pharmacokinetic properties of this compound, such as its solubility and metabolic stability. For instance, the introduction of fluorine atoms into the structure of related quassinoids has been explored to enhance their potency. bioline.org.br The synthesis and biological evaluation of a diverse library of this compound analogs will be instrumental in identifying lead compounds with superior anti-cancer profiles. ucl.ac.uk

Exploration of Polypharmacological Effects beyond Anti-Cancer Activity

While the primary focus of this compound research has been on its anti-cancer properties, the broader class of quassinoids is known to possess a range of other pharmacological activities, including anti-inflammatory and anti-viral effects. nih.govnih.gov This suggests that this compound may also exhibit polypharmacological effects, acting on multiple targets and pathways to produce a complex biological response. unibo.itnih.gov

Future research should explore the potential of this compound in other therapeutic areas. For example, its anti-inflammatory properties could be investigated in the context of chronic inflammatory diseases. This would involve testing the compound in relevant cellular and animal models of inflammation and identifying its molecular targets within inflammatory signaling pathways. The database COCONUT suggests a potential link between this compound and CDK, hinting at possible polypharmacological effects. naturalproducts.net

Understanding the polypharmacology of this compound is not only important for identifying new therapeutic applications but also for anticipating potential off-target effects. A comprehensive pharmacological profile will provide a more complete picture of the compound's biological activities and guide its future development. nih.gov

Advanced Preclinical Model Development for Translational Research

To effectively translate the promising in vitro findings of this compound into clinical applications, the use of advanced preclinical models is essential. oncodesign-services.com While cancer cell lines have been valuable for initial screening, they often fail to recapitulate the complexity of human tumors. nih.govmdpi.com

Future preclinical studies on this compound should utilize more sophisticated models that better mimic the tumor microenvironment. These include:

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have been shown to better retain the characteristics of the original tumor. nih.gov These models can be invaluable for evaluating the efficacy of this compound in a more clinically relevant setting.

Organoids: Three-dimensional organoid cultures derived from patient tumors can provide a more accurate representation of tumor architecture and cell-cell interactions than traditional 2D cell cultures. nih.gov

Humanized Mouse Models: To study the interaction of this compound with the human immune system, humanized mouse models, which have a reconstituted human immune system, can be employed. mdpi.comnih.gov

The use of these advanced preclinical models will provide more predictive data on the efficacy of this compound and help to identify patient populations that are most likely to respond to treatment. nih.gov

Comprehensive Systems Biology Approaches to Understand Network Interactions

A systems biology approach, which integrates experimental data with computational modeling, can provide a holistic understanding of the complex network of interactions affected by this compound. researchgate.netmdpi.com This approach moves beyond the study of individual targets and pathways to consider the entire cellular system as an interconnected network. nih.govfrontiersin.org

By generating large-scale "omics" datasets (e.g., genomics, transcriptomics, proteomics, metabolomics) from cells or tissues treated with this compound, researchers can construct computational models of the cellular response. These models can then be used to:

Identify key nodes and hubs in the network that are critical for the compound's activity.

Predict the effects of this compound on cellular behavior under different conditions.

Generate new hypotheses about its mechanism of action that can be tested experimentally.

Q & A

Q. What spectroscopic methods are essential for elucidating the structural configuration of Bruceoside C?

this compound's structure, characterized by a long side chain and cyclic moieties (distinct from Bruceosides A, B, D–F), requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D techniques like COSY and HMBC) and mass spectrometry (MS) for precise stereochemical determination . X-ray crystallography is recommended for resolving ambiguities in glycosidic linkages or stereochemistry. Experimental protocols must detail purity validation (e.g., HPLC) and spectral data interpretation, adhering to reproducibility standards outlined in chemistry journal guidelines .

Q. Which extraction and isolation techniques maximize this compound yield from Brucea javanica?

Optimal isolation involves sequential solvent extraction (e.g., ethanol-water gradients) followed by chromatographic purification (e.g., silica gel, reverse-phase HPLC). Polar solvents enhance recovery due to this compound’s glycosidic nature. Researchers should report solvent ratios, column specifications, and retention times to enable replication. Structural confirmation via TLC or spectroscopic comparison with reference compounds is critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate this compound’s bioactivity?

SAR analysis requires synthesizing analogs with modifications to the side chain (R1/R2 groups) or glycosidic core, followed by bioactivity assays (e.g., cytotoxicity, anti-inflammatory). For example, Bruceoside E’s ester group (COOR) in position R2 correlates with enhanced solubility, which may influence pharmacokinetics . Computational modeling (e.g., molecular docking) can predict binding affinities to targets like NF-κB or caspases. Data should be tabulated to compare substituents, bioactivity (IC50 values), and physicochemical properties (LogP, solubility) .

Q. What experimental designs mitigate contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in assay protocols (e.g., cell lines, incubation times) or compound purity. Standardization using validated cell models (e.g., HepG2 for cytotoxicity) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are critical. Meta-analyses of existing datasets, stratified by assay type and purity thresholds (>95%), can resolve inconsistencies .

Q. Which in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Rodent models (e.g., xenograft mice for anticancer studies) should be selected based on this compound’s hypothesized mechanism (e.g., apoptosis induction). Dosing regimens must account for bioavailability limitations; nanoformulations (liposomes, polymeric nanoparticles) can enhance delivery . Longitudinal studies should include controls for toxicity (e.g., liver/kidney function markers) and pharmacodynamic endpoints (tumor volume, cytokine levels) .

Methodological Considerations

  • Data Presentation :

    • Table 1 : Structural comparison of Bruceosides A–F, highlighting R1/R2 substituents and bioactivity trends .
    • Table 2 : Example protocol for NMR spectral acquisition (solvent, frequency, referencing standards) .
  • Hypothesis Testing :
    Frame research questions to address gaps (e.g., “How does this compound’s side-chain length influence its interaction with mitochondrial membranes?”). Avoid broad inquiries; instead, focus on measurable outcomes (e.g., membrane potential assays) .

  • Ethical and Reproducibility Standards :
    Raw data (spectra, chromatograms) and statistical codes must be archived in supplementary materials. Adhere to journal guidelines for experimental replication and ethical animal use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.